molecular formula C12H13N3O3 B7582178 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea

Cat. No. B7582178
M. Wt: 247.25 g/mol
InChI Key: QPRGNZXYMDTHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DPU-4 has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other inhibitors. In

Mechanism of Action

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea works by inhibiting the activity of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is responsible for the breakdown of prostaglandins, which are important signaling molecules involved in inflammation and other physiological processes. By inhibiting 15-PGDH, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea increases the levels of prostaglandins, which can have a variety of effects on cells, including inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been shown to have anti-inflammatory effects, which may be beneficial in treating diseases such as arthritis. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to have neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its specificity for 15-PGDH, which sets it apart from other inhibitors that may have off-target effects. However, one limitation of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has poor solubility in water, which may make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea. One area of interest is the potential use of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent analogs of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea that may be more effective in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea and its potential use in treating other diseases beyond cancer.

Synthesis Methods

The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea involves a multi-step process that begins with the reaction of 3-phenylurea with 2,6-dioxopiperidine. The resulting compound is then subjected to several additional reactions to yield the final product. The synthesis method has been optimized and can be scaled up for larger quantities.

Scientific Research Applications

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and pancreatic cancer cells. 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer treatment, 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and HIV.

properties

IUPAC Name

1-(2,6-dioxopiperidin-3-yl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-10-7-6-9(11(17)15-10)14-12(18)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRGNZXYMDTHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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